
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives, ethylamine, and phenylamine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to amine derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can vary depending on the compound’s specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-methyl-
- 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-ethyl-
Uniqueness
The uniqueness of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics and potential advantages.
Propiedades
Fórmula molecular |
C15H23ClN4 |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
1-N-(4-ethylphenyl)-4-N,2,3-trimethyl-4H-pyrimidin-3-ium-1,4-diamine;chloride |
InChI |
InChI=1S/C15H23N4.ClH/c1-5-13-6-8-14(9-7-13)17-19-11-10-15(16-3)18(4)12(19)2;/h6-11,15-17H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YVWMKZQLKUZNRF-UHFFFAOYSA-M |
SMILES canónico |
CCC1=CC=C(C=C1)NN2C=CC([N+](=C2C)C)NC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


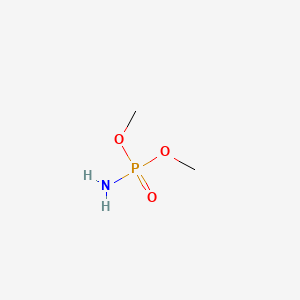
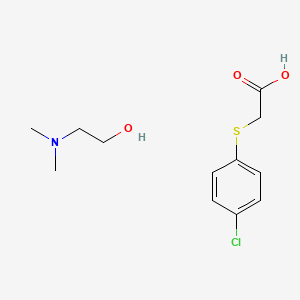
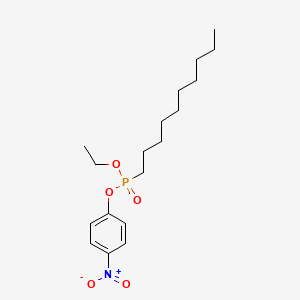
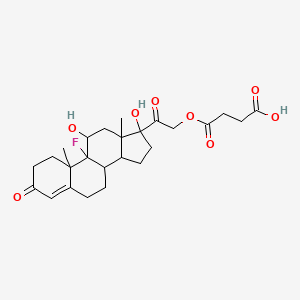
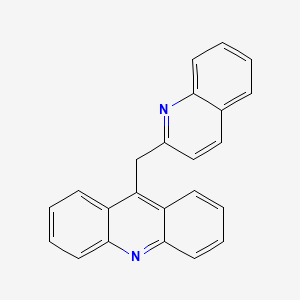
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
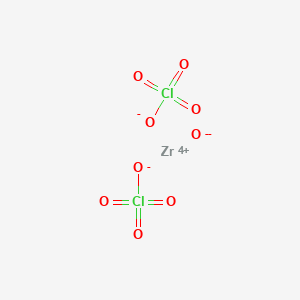
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)


